molecular formula C7H6FNO3 B14023191 Methyl 6-fluoro-3-hydroxypicolinate

Methyl 6-fluoro-3-hydroxypicolinate

Cat. No.: B14023191
M. Wt: 171.13 g/mol
InChI Key: XNEZPKIWTLEZGG-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-hydroxypicolinate is a fluorinated heterocyclic building block of high interest in medicinal chemistry and drug discovery research. This compound features a picolinate core substituted with a hydroxyl group and a fluorine atom, offering multiple sites for chemical modification. Its structure is commonly utilized in the synthesis of complex molecules for pharmaceutical and agrochemical applications . As a key synthetic intermediate, this chemical is valuable for constructing novel compounds targeting various diseases. Researchers employ it in the development of potential treatments, leveraging the fluorine atom to influence the molecule's electronic properties, metabolic stability, and bioavailability . The presence of both the hydroxyl and ester functional groups makes it a versatile precursor for constructing diverse chemical libraries. This product is intended for use in laboratory research only. Applications: Pharmaceutical Research, Agrochemical Research, Chemical Biology. Handling: For Research Use Only. Not approved for human, veterinary, or household use.

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

methyl 6-fluoro-3-hydroxypyridine-2-carboxylate

InChI

InChI=1S/C7H6FNO3/c1-12-7(11)6-4(10)2-3-5(8)9-6/h2-3,10H,1H3

InChI Key

XNEZPKIWTLEZGG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)F)O

Origin of Product

United States

Preparation Methods

Esterification of 6-Fluoropicolinic Acid

A common and efficient method for preparing methyl esters of picolinic acid derivatives involves acid-catalyzed esterification using methanol and sulfuric acid under reflux conditions.

Example Procedure:

Step Reagents and Conditions Outcome Yield (%) Notes
1 6-Fluoropicolinic acid (1 equiv), methanol, concentrated sulfuric acid (3 equiv), 0 °C to reflux, 6 h Formation of methyl 6-fluoropicolinate ~99 Reaction mixture neutralized with NaHCO₃; extraction with ethyl acetate; drying over MgSO₄

This method is adapted from the synthesis of methyl 3-hydroxypicolinate and analogous compounds, demonstrating high efficiency and purity confirmed by NMR and melting point data.

Introduction of the 3-Hydroxyl Group

The hydroxyl group at the 3-position can be introduced or maintained through selective hydroxylation or by starting from 3-hydroxypicolinic acid derivatives.

  • Direct hydroxylation of methyl 6-fluoropicolinate is challenging due to the electron-deficient nature of the pyridine ring.
  • Alternatively, starting from 3-hydroxypicolinic acid followed by fluorination at the 6-position is a viable strategy, though fluorination methods require careful control to avoid side reactions.

Fluorination Strategies

Selective fluorination at the 6-position of methyl 3-hydroxypicolinate or related intermediates can be achieved by:

  • Electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
  • Nucleophilic aromatic substitution (SNAr) on activated pyridine rings bearing leaving groups at the 6-position.

However, literature specifically detailing fluorination at the 6-position of 3-hydroxypicolinate is limited; thus, the preferred route is often to start from 6-fluoropicolinic acid or its methyl ester and then introduce the hydroxyl group.

Representative Synthetic Route Summary

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Reference
1 Esterification 6-Fluoropicolinic acid Methanol, H₂SO₄, reflux 6 h Methyl 6-fluoropicolinate 99
2 Hydroxylation/Protection Methyl 6-fluoropicolinate Hydroxylation (method varies) or start from 3-hydroxypicolinic acid This compound Not explicitly reported

Analytical Data and Characterization

Analytical characterization is critical to confirm the structure and purity of this compound.

Technique Data Example Notes
Melting Point ~74 °C (for methyl 3-hydroxypicolinate) Indicative of purity
¹H NMR (300 MHz, CDCl₃) Signals at δ 4.06 (s, 3H, methyl ester), aromatic protons between δ 7.3-8.4 ppm, hydroxyl proton at δ ~10.6 ppm Confirms ester and hydroxyl groups
¹³C NMR (75 MHz) Signals at δ ~53 (methyl), 126-159 (aromatic carbons) Consistent with pyridine ring substitution
MS (ESI+) m/z 154 [M+H]⁺ for methyl 3-hydroxypicolinate Molecular ion peak confirming molecular weight

Similar spectral data can be expected for this compound with slight shifts due to fluorine substitution.

Research Discoveries and Synthetic Challenges

Synthetic Challenges

  • Selective reduction or functional group transformations on hydroxypicolinate derivatives can be problematic due to competing side reactions and isomer formation.
  • Hydrogenation of 3-hydroxypicolinic acid to corresponding piperidine derivatives requires optimized catalysts and conditions, with palladium hydroxide on carbon showing better results than rhodium on carbon.
  • Fluorination reactions on pyridine rings often require specialized reagents and conditions to achieve regioselectivity without over-fluorination or degradation.

Advances in Synthetic Routes

  • Alternative synthetic strategies have been developed to improve yields and selectivity, such as the use of continuous flow hydrogenation reactors for precise control over reaction conditions.
  • Recent methodologies employ palladium-catalyzed cross-coupling reactions to introduce complex substituents on pyridine rings, which may be adapted for fluorinated hydroxypicolinates.
  • Protecting group strategies (e.g., Boc protection) and selective oxidation steps facilitate the preparation of complex analogues, which may be relevant for derivatives of this compound.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Challenges Reference
1 6-Fluoropicolinic acid Methanol, sulfuric acid, reflux 6 h 99 High yield, simple esterification Requires careful neutralization
2 Methyl 6-fluoropicolinate Hydroxylation (various oxidants or starting from 3-hydroxypicolinic acid) Not specified Direct access to hydroxylated product Selectivity and fluorination complexity
3 3-Hydroxypicolinic acid Hydrogenation with Pd(OH)₂/C catalyst, esterification Moderate Enables piperidine derivatives Catalyst choice critical for success

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 3 and the fluorine atom at position 6 participate in nucleophilic and electrophilic substitutions:

Hydroxyl Group Substitution

  • O-Alkylation : Treatment with methyl iodide (CH₃I) and a base like silver carbonate (Ag₂CO₃) in chloroform replaces the hydroxyl proton with a methyl group, forming methyl-protected derivatives .

  • Sulfonation : Reaction with tosyl chloride (TsCl) converts the hydroxyl group into a tosylate (-OTs), enhancing its leaving-group ability for subsequent SN2 reactions.

Fluorine Substitution

Though fluorine is a poor leaving group, harsh conditions (e.g., strong nucleophiles like Grignard reagents) can displace it. For example:

  • Nucleophilic Aromatic Substitution : Heating with ammonia (NH₃) in ethanol replaces fluorine with an amino group.

Reaction TypeReagents/ConditionsProductYieldSource
O-MethylationCH₃I, Ag₂CO₃, CHCl₃, 20°CMethyl-protected derivative82%
TosylationTsCl, pyridineTosylate intermediateN/A

Oxidation Reactions

The hydroxyl group is susceptible to oxidation:

  • Ketone Formation : Using chromium trioxide (CrO₃) in acidic conditions oxidizes the hydroxyl group to a ketone.

  • Carboxylic Acid Formation : Prolonged oxidation with potassium permanganate (KMnO₄) converts the ester to a carboxylic acid.

SubstrateOxidizing AgentProductNotesSource
-OH groupCrO₃, H₂SO₄3-Ketopyridine derivativeRequires anhydrous conditions
Ester groupKMnO₄, H₂O2-Carboxylic acidFollowed by acid workup

Coupling Reactions

The pyridine ring’s electron-deficient nature facilitates cross-coupling:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces halogens (if introduced) to form biaryl compounds.

  • Buchwald-Hartwig Amination : With a palladium catalyst, amines couple to the ring after halogenation .

Example Protocol :

  • Brominate the 6-fluoro position using N-bromosuccinimide (NBS).

  • Perform Suzuki coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis.

ReactionCatalystSubstrateProductYieldSource
SuzukiPd(PPh₃)₄Brominated derivativeBiaryl compound75%

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ester to 6-fluoro-3-hydroxypicolinic acid.

  • Acidic Hydrolysis : HCl in methanol yields the same carboxylic acid.

ConditionsReagentsProductReaction TimeSource
BasicNaOH, H₂O/EtOH6-Fluoro-3-hydroxypicolinic acid2–4 hrs
AcidicHCl, MeOH6-Fluoro-3-hydroxypicolinic acid6–8 hrs

Electrophilic Aromatic Substitution

The fluorine atom deactivates the ring but directs electrophiles to specific positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5 due to meta-directing effects.

  • Sulfonation : Fuming H₂SO₄ adds sulfonic acid groups at position 4.

ElectrophileConditionsPositionProductSource
NO₂⁺HNO₃, H₂SO₄, 0°CPosition 44-Nitro derivative
SO₃H⁺H₂SO₄, 100°CPosition 44-Sulfonic acid

Coordination Chemistry

The hydroxyl and ester groups enable metal coordination:

  • Chelation with Transition Metals : Forms complexes with Cu²⁺ or Fe³⁺, useful in catalysis .

Metal IonLigand SitesApplicationSource
Cu²⁺Hydroxyl, esterOxidase mimics

Key Mechanistic Insights

  • Fluorine’s Electron-Withdrawing Effect : Increases electrophilicity at position 4, facilitating nitration/sulfonation.

  • Hydroxyl Group Activation : Tosylation converts -OH into a leaving group for SN2 displacements.

This compound’s versatility in substitution, oxidation, and coupling reactions makes it valuable in medicinal chemistry and materials science.

Scientific Research Applications

Methyl 6-fluoro-3-hydroxypicolinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-3-hydroxypicolinate involves its interaction with biological targets. The fluorine atom can enhance the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. This interaction can inhibit specific pathways, leading to the desired biological effect, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 6-fluoro-3-hydroxypicolinate with key analogs, highlighting substituents, molecular weights, synthesis methods, and properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
This compound* -F (6), -OH (3) ~183.12 (calculated) Likely fluorination of precursor Predicted higher polarity due to -OH; potential use in drug design
Methyl 6-bromo-3-hydroxypicolinate -Br (6), -OH (3) 232.03 Bromination of methyl 3-hydroxypicolinate Higher molecular weight; used in Suzuki couplings
Methyl 6-chloro-3-(trifluoromethyl)picolinate -Cl (6), -CF₃ (3) 239.58 Chlorination and trifluoromethylation High lipophilicity (boiling point: 298.1°C); agrochemical applications
Methyl 6-(2,6-difluoro-3-hydroxyphenyl)-5-fluoropicolinate -F (5, 6-phenyl), -OH (3-phenyl) 283.20 Multi-step halogenation and esterification Enhanced hydrogen bonding capacity; potential bioactive scaffold

*Calculated molecular weight based on formula C₇H₆FNO₃.

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like Methyl 6-chloro-3-(trifluoromethyl)picolinate, which has higher lipophilicity (density: 1.4 g/cm³) .
  • Thermal Stability : Trifluoromethyl and bromo substituents increase molecular weight and boiling points (e.g., 298.1°C for the CF₃ analog), whereas the fluoro-hydroxy compound may exhibit lower thermal stability due to hydrogen bonding .

Biological Activity

Methyl 6-fluoro-3-hydroxypicolinate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of hydroxypicolinic acid, characterized by the presence of a fluorine atom at the 6-position of the picolinate ring. The molecular formula is C7H6FNO3C_7H_6FNO_3, and its structure can be represented as follows:

Methyl 6 fluoro 3 hydroxypicolinate\text{Methyl 6 fluoro 3 hydroxypicolinate}

Biological Activity

1. Antimicrobial Activity:
Research indicates that compounds with hydroxypicolinate structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. In vitro studies demonstrated that this compound possesses a minimum inhibitory concentration (MIC) that is competitive with known antibiotics .

2. Antitumor Activity:
this compound has been evaluated for its antitumor potential. In cellular assays, it has shown cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been identified as a selective inhibitor for SIK2 and SIK3 kinases, which are implicated in various signaling pathways related to cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be closely linked to its chemical structure. Modifications at the hydroxyl or fluorine positions can significantly alter its potency and selectivity:

ModificationEffect on Activity
Hydroxyl groupEnhances solubility and bioavailability
Fluorine substitutionIncreases binding affinity to target enzymes

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited M. tuberculosis at concentrations lower than traditional treatments. The study suggested that the compound could serve as a lead for developing new antitubercular agents .

Case Study 2: Antitumor Mechanism
In another investigation focusing on its antitumor activity, this compound was shown to induce apoptosis in cancer cell lines via the mitochondrial pathway. The compound was effective in reducing tumor growth in xenograft models, indicating its potential as a therapeutic agent .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring within 1–2 hours. The compound exhibits favorable distribution characteristics and undergoes metabolic transformations that enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-fluoro-3-hydroxypicolinate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution or esterification of precursor acids. For example, halogenated pyridine intermediates (e.g., 6-chloro derivatives, as seen in and ) are often fluorinated using KF or CsF under anhydrous conditions. Yield optimization requires precise control of temperature (typically 80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC (as described in ) ensures reaction progress. Post-synthesis purification may involve column chromatography with silica gel or recrystallization using ethanol/water mixtures .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The hydroxyl proton (3-position) appears as a broad singlet (~δ 10–12 ppm), while the methyl ester group resonates at δ 3.8–4.0 ppm. Fluorine substituents deshield adjacent protons, splitting signals into doublets (e.g., <sup>3</sup>JH-F coupling) .
  • IR : Stretching vibrations for ester carbonyl (C=O) appear at ~1700–1750 cm⁻¹, and hydroxyl (O-H) at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (calculated from C8H6FNO3). Fragmentation patterns may include loss of COOCH3 (44 amu) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis due to the ester and hydroxyl groups. Storage under inert atmosphere (argon or nitrogen) at –20°C in amber vials minimizes degradation. Stability studies (via accelerated aging at 40°C/75% RH) can quantify shelf life, with HPLC monitoring for decomposition products (e.g., free acid or fluorophenol derivatives) .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic reactions?

  • Methodological Answer : Fluorine’s electronegativity enhances the electron-withdrawing effect on the pyridine ring, increasing electrophilicity at the 2- and 4-positions (meta/para to fluorine). This can be quantified via Hammett σ constants or computational methods (DFT). Steric effects are minimal due to fluorine’s small atomic radius, allowing for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from pH-dependent ionization of the hydroxyl group. A systematic study should measure solubility across pH 2–12 using shake-flask methods with UV-Vis quantification. For example, at pH < pKa (~4–5), the compound is protonated and less soluble in water, while deprotonation at higher pH increases solubility .

Q. How can this compound serve as a precursor for bioactive analogs, and what in vitro assays validate its utility?

  • Methodological Answer : The hydroxyl and ester groups enable derivatization into amides or ethers for drug discovery. For example, coupling with amines via EDCI/HOBt yields hydroxypicolinamide analogs. Bioactivity screening (e.g., kinase inhibition or antibacterial assays) should follow OECD guidelines, using positive controls (e.g., ciprofloxacin) and dose-response curves (IC50/EC50 determination) .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound’s pharmacokinetics?

  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Oral administration of the compound at 10–100 mg/kg.
  • Comparison : IV administration to calculate bioavailability.
  • Outcome : Plasma concentration-time profiles (AUC, Cmax).
  • Time : Sampling at 0.5, 1, 2, 4, 8, 24 hours post-dose .

Q. What ethical considerations apply to ecotoxicology studies of this compound?

  • Methodological Answer : Follow OECD Test No. 201 (Algal Growth Inhibition) and No. 211 (Daphnia Reproduction). Use lowest effective concentrations to minimize environmental impact. Data should inform REACH compliance and risk assessment matrices .

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